Hyperoside

Catalog No.
S620448
CAS No.
482-36-0
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyperoside

CAS Number

482-36-0

Product Name

Hyperoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1

InChI Key

OVSQVDMCBVZWGM-DTGCRPNFSA-N

Synonyms

Hyperoside; 2-(3,4-Dihydroxyphenyl)-3-(b-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one; Hyperin

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Hyperoside, also known as quercetin-3-O-β-D-galactoside, is a flavonol glycoside predominantly found in various plant species such as Hypericum and Crataegus. It is characterized by its pale-yellow crystalline form, with a melting point of 227–229°C. The chemical structure consists of two phenyl rings (A and B rings), a six-membered oxygen heterocyclic ring (C ring), and a galactopyranosid (D ring) . Hyperoside is soluble in organic solvents like ethanol, methanol, acetone, and pyridine but exhibits limited solubility in water .

  • Antioxidant Activity: Hyperoside's free radical scavenging properties may contribute to its anti-inflammatory and neuroprotective effects [, ].
  • NF-κB Inhibition: Hyperoside may inhibit the NF-κB signaling pathway, a key player in inflammation.
  • Interaction with Enzymes: Hyperoside might interact with specific enzymes involved in cellular processes, influencing their activity [].

Antioxidative Properties

One of the most extensively studied aspects of hyperoside is its potent antioxidant activity. Studies have shown that hyperoside effectively scavenges free radicals and reactive oxygen species (ROS), which play a crucial role in the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases [, ]. This ability to combat oxidative stress suggests its potential for preventing or alleviating these conditions.

Anti-inflammatory Effects

Hyperoside also demonstrates promising anti-inflammatory properties. Research suggests it can suppress the production of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), which contribute to the pathogenesis of various inflammatory diseases, such as arthritis, inflammatory bowel disease, and sepsis [, ]. This anti-inflammatory potential makes hyperoside a potential candidate for the development of novel therapeutic strategies for these conditions.

Neuroprotective Potential

Emerging research indicates that hyperoside may possess neuroprotective properties. Studies have demonstrated its ability to protect neuronal cells from damage caused by oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. These findings suggest that hyperoside could offer a potential avenue for neuroprotection and the development of novel treatments for these debilitating conditions.

Other Potential Applications

In addition to the aforementioned areas, research suggests that hyperoside may have applications in various other fields, including:

  • Cancer prevention: Studies suggest hyperoside may exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].
  • Cardiovascular protection: Hyperoside might offer cardioprotective effects by improving blood flow and reducing inflammation in the heart [].
  • Antimicrobial activity: Research indicates potential antimicrobial properties of hyperoside against various bacterial and fungal strains [].
. For instance, it reacts with magnesium hydrochloric acid powder to produce a fuchsia color and with ferric chloride to yield a green color. It also shows positive reactions with naphthol . These reactions highlight its potential as a chemical indicator and suggest its reactivity due to the presence of hydroxyl groups in its structure.

Hyperoside exhibits a wide range of biological activities, including:

  • Antioxidant Effects: It scavenges free radicals and enhances antioxidant enzyme activity, contributing to cellular protection against oxidative stress .
  • Anti-cancer Properties: Hyperoside has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as phosphatidylinositol-3-kinase/protein kinase B and nuclear factor kappa-light-chain-enhancer of activated B cells . It inhibits tumor growth by regulating the expression of pro-apoptotic factors.
  • Neuroprotective Effects: Research indicates that hyperoside may protect against neurodegenerative diseases by reducing oxidative damage and inflammation .
  • Cardioprotective Effects: It has been demonstrated to protect against myocardial ischemia/reperfusion injury through its antioxidant properties .

The synthesis of hyperoside has been achieved through various methods:

  • Horhammer Synthesis: This method involves the selective glycosylation of the C3 hydroxyl group of quercetin, yielding hyperoside with a total yield of approximately 2.6% .
  • Semi-synthesis from Rutin: Hyperoside can also be semi-synthesized from rutin using mild reaction conditions, achieving yields up to 11% through hydrolysis and subsequent glycosylation reactions .
  • Improved Hydrolysis Techniques: Recent advancements have focused on optimizing hydrolysis conditions to enhance yields further .

These synthetic approaches highlight the challenges associated with producing hyperoside efficiently while maintaining structural integrity.

Due to its diverse biological activities, hyperoside has several applications:

  • Pharmaceutical Industry: Its anti-cancer, neuroprotective, and cardioprotective properties make it a candidate for developing new therapeutic agents .
  • Nutraceuticals: Hyperoside is included in dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress and inflammation .
  • Cosmetics: Its antioxidant properties are leveraged in cosmetic formulations aimed at skin protection against environmental damage .

Interaction studies have revealed that hyperoside can enhance the efficacy of certain drugs while mitigating side effects. For example, it has been shown to work synergistically with microRNA let-7a-5p in inhibiting the proliferation of lung cancer cells by inducing apoptosis and blocking cell cycle progression . Additionally, hyperoside's modulation of signaling pathways like PI3K/AKT suggests potential interactions with other therapeutic agents targeting similar pathways .

Several compounds share structural similarities with hyperoside, including:

  • Quercetin: The aglycone form of hyperoside, quercetin exhibits similar antioxidant and anti-cancer properties but lacks the galactose moiety that contributes to hyperoside's unique biological effects.
  • Rutin: A glycoside of quercetin that also possesses antioxidant properties but may differ in bioavailability and specific health benefits due to its different sugar moiety.
  • Kaempferol: Another flavonoid that shares some biological activities with hyperoside but differs in structure due to variations in hydroxyl group positioning.

Comparison Table

CompoundStructureUnique Properties
HyperosideQuercetin + GalactoseEnhanced solubility; specific anti-cancer mechanisms
QuercetinFlavonoid aglyconeStrong antioxidant; less soluble than hyperoside
RutinQuercetin + RhamnoseDifferent sugar moiety; potential differences in absorption
KaempferolSimilar flavonoid structureVaries in hydroxyl positioning; distinct biological effects

Hyperoside's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it an important subject for further research in pharmacology and therapeutic applications.

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 g/mol

Monoisotopic Mass

464.09547607 g/mol

Heavy Atom Count

33

Melting Point

232 - 233 °C

UNII

8O1CR18L82

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

482-36-0

Wikipedia

Hyperoside
Diacetyl_peroxide

Use Classification

Cosmetics -> Antioxidant

Dates

Modify: 2023-08-15
Naturweiss, 1964, 51, p462
Beilstein Registry Number 5784795

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